
N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide is a chemical compound that belongs to the class of organic compounds known as benzylamines. It is characterized by the presence of a benzyl group substituted with two methoxy groups at the 2 and 4 positions, attached to a cyclohexanamine moiety. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide typically involves the following steps:
Formation of the Benzylamine Intermediate: The starting material, 2,4-dimethoxybenzyl chloride, is reacted with ammonia or an amine to form the corresponding benzylamine.
Cyclohexanamine Derivative Formation: The benzylamine intermediate is then reacted with 2-methylcyclohexanone under reductive amination conditions to form the desired cyclohexanamine derivative.
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and purification systems.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(2,4-dimethoxybenzyl)-2-(3-fluorophenyl)ethanamine hydrobromide
- N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide
Uniqueness
N-(2,4-dimethoxybenzyl)-2-methylcyclohexanamine hydrobromide is unique due to its specific structural features, such as the presence of the 2,4-dimethoxybenzyl group and the cyclohexanamine moiety. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-12-6-4-5-7-15(12)17-11-13-8-9-14(18-2)10-16(13)19-3;/h8-10,12,15,17H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLSNJFRTYTGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=C(C=C(C=C2)OC)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
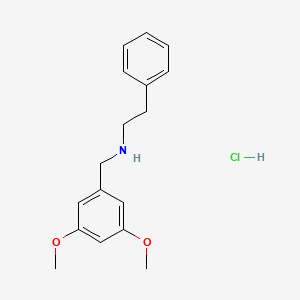

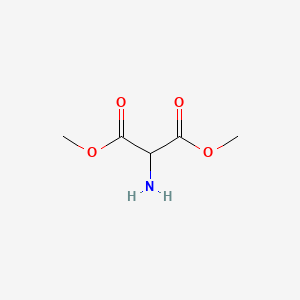
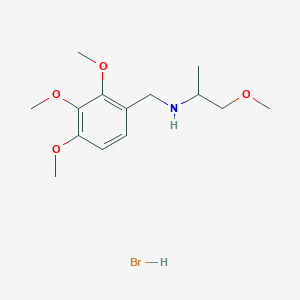

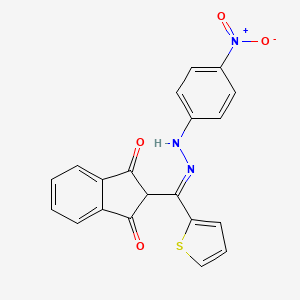
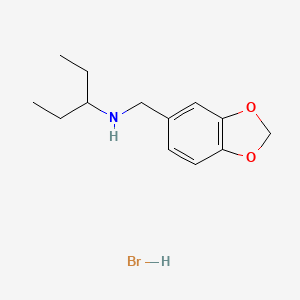

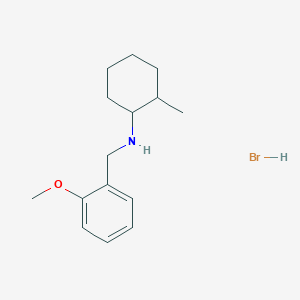
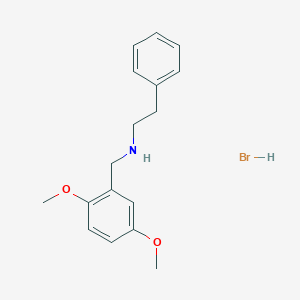
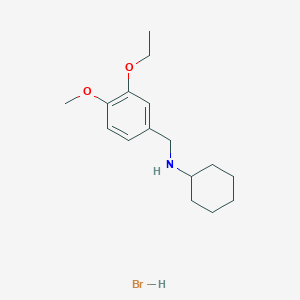

![N-[(4-methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide](/img/structure/B6352054.png)
amine hydrobromide](/img/structure/B6352068.png)
